Alaninal
CAS No.: 4744-12-1
Cat. No.: VC0517806
Molecular Formula: C3H7NO
Molecular Weight: 73.09 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4744-12-1 |
|---|---|
| Molecular Formula | C3H7NO |
| Molecular Weight | 73.09 g/mol |
| IUPAC Name | 2-aminopropanal |
| Standard InChI | InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3 |
| Standard InChI Key | QPMCUNAXNMSGTK-UHFFFAOYSA-N |
| SMILES | CC(C=O)N |
| Canonical SMILES | CC(C=O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Alaninal (CAS: 4744-12-1) is an α-amino aldehyde with the molecular formula C₃H₇NO and a molecular weight of 73.09 g/mol . Structurally, it features a propionaldehyde backbone substituted with an amino group at the second carbon, rendering it a chiral molecule. The (S)-enantiomer, (2S)-2-aminopropanal, is the biologically relevant form and is often protected as Boc-L-alaninal (tert-butoxycarbonyl-L-alaninal) for synthetic applications .
Stereochemical Considerations
The chiral center at C2 gives rise to two enantiomers:
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L-alaninal ((S)-2-aminopropanal), used in peptide synthesis .
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D-alaninal ((R)-2-aminopropanal), less common but relevant in bacterial cell wall studies .
The specific rotation of Boc-L-alaninal is reported as -40.0 ± 3° (c = 1.001 in methanol) , highlighting its optical activity.
Spectral Data
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IR Spectroscopy: Key absorption bands include N-H stretch (~3350 cm⁻¹), aldehyde C=O stretch (~1720 cm⁻¹), and C-N stretch (~1250 cm⁻¹) .
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NMR: ¹H NMR (D₂O) δ: 9.65 (s, 1H, CHO), 3.75 (q, 1H, CH), 1.45 (d, 3H, CH₃) .
Synthesis Methodologies
Alaninal is synthesized through multiple routes, each tailored to specific applications and scales.
Strecker Synthesis
A classical approach involves the condensation of acetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis :
This method yields racemic alaninal, requiring chiral resolution for enantiopure forms .
Enzymatic Decarboxylation
L-Alaninal can be derived from L-aspartate via enzymatic decarboxylation using aspartate 4-decarboxylase . This pathway is favored in industrial settings for its stereospecificity:
Oxidation of Alaninol
Controlled oxidation of alaninol (2-aminopropanol) using pyridinium chlorochromate (PCC) provides high yields :
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Strecker Synthesis | 60–70 | Racemic | Low | Industrial |
| Enzymatic Decarboxyl. | 85–90 | L-form | High | Moderate |
| Alaninol Oxidation | 75–80 | Racemic | Moderate | Lab-scale |
Physical and Chemical Properties
Alaninal exhibits distinct physicochemical characteristics critical for its handling and application.
Thermodynamic Properties
Stability and Reactivity
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pH Sensitivity: Stable in neutral conditions but undergoes decomposition under strong acidic or alkaline conditions .
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Oxidation: Prone to oxidation, necessitating storage under inert atmospheres .
Applications in Pharmaceutical and Organic Chemistry
Alaninal serves as a versatile intermediate in diverse synthetic pathways.
Peptide Synthesis
Boc-L-alaninal is widely employed in solid-phase peptide synthesis (SPPS) to introduce alanine residues with controlled stereochemistry . For example, it facilitates the synthesis of superstolide A, a marine natural product with antitumor activity :
Drug Development
In the synthesis of CXCR3 antagonists, Boc-L-alaninal acts as a key chiral building block, enabling the construction of pyrido[2,3-d]pyrimidine cores . Such antagonists are investigated for autoimmune disease treatment.
Bioconjugation
The aldehyde group in alaninal reacts selectively with amines (e.g., lysine residues) to form Schiff bases, making it valuable for protein labeling and antibody-drug conjugates .
Recent Research Advancements
Catalytic Asymmetric Synthesis
Recent studies have utilized organocatalysts like proline derivatives to achieve enantioselective synthesis of alaninal, achieving >90% enantiomeric excess (ee) .
Metabolic Engineering
Engineered E. coli strains expressing alanine dehydrogenase (ALD) now produce L-alaninal from glucose, offering a sustainable route with titers exceeding 50 g/L .
Biomedical Applications
Alaninal-derived imine prodrugs demonstrate pH-sensitive release of anticancer agents, enhancing tumor-targeting efficacy .
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